Cas no 23246-80-2 (8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate)

8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate Propiedades químicas y físicas
Nombre e identificación
-
- 8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate
- 5,7-Diacetoxy-8-methoxyflavone
- 4H-1-Benzopyran-4-one,5,7-bis(acetyloxy)-8-methoxy-2-phenyl-
- 5,7-Diacetoxy-8-methoxy-2-phenyl-chromen-4-on
- 5,7-diacetoxy-8-methoxy-2-phenyl-chromen-4-one
- W1610
- wogonin diacetate
- 5,7-Bis(acetyloxy)-8-methoxy-2-phenyl-4H-1-benzopyran-4-one
- [ "" ]
- DTXSID10745399
- (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate
- 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
- FS-9632
- 23246-80-2
- CS-0023083
- AKOS015999016
- HY-N2658
- G82751
- 5-(ACETYLOXY)-8-METHOXY-4-OXO-2-PHENYLCHROMEN-7-YL ACETATE
- DA-60401
- 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-8-methoxy-2-phenyl-
-
- MDL: MFCD19441003
- Renchi: InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3
- Clave inchi: MPPVJYIDQFOAJU-UHFFFAOYSA-N
- Sonrisas: CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(C3=CC=CC=C3)O2)OC)OC(=O)C
Atributos calculados
- Calidad precisa: 368.09000
- Masa isotópica única: 368.08960285g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 6
- Complejidad: 620
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.7
- Superficie del Polo topológico: 88.1Ų
Propiedades experimentales
- Color / forma: Cryst.
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 540.9±50.0 °C at 760 mmHg
- Punto de inflamación: 238.3±30.2 °C
- PSA: 92.04000
- Logp: 3.31920
- Presión de vapor: 0.0±1.4 mmHg at 25°C
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate Datos Aduaneros
- Código HS:2915390090
- Datos Aduaneros:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A449042122-5mg |
5,7-Diacetoxy-8-Methoxyflavone |
23246-80-2 | 95% | 5mg |
$410.00 | 2023-09-02 | |
Ambeed | A570430-1mg |
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate |
23246-80-2 | 98% | 1mg |
$111.0 | 2025-03-01 | |
Ambeed | A570430-10mg |
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate |
23246-80-2 | 98% | 10mg |
$580.0 | 2024-06-01 | |
A2B Chem LLC | AB22464-1mg |
5,7-Diacetoxy-8-Methoxyflavone |
23246-80-2 | 98% | 1mg |
$89.00 | 2024-04-20 | |
Aaron | AR002NCC-1mg |
4H-1-BENZOPYRAN-4-ONE, 5,7-BIS(ACETYLOXY)-8-METHOXY-2-PHENYL- |
23246-80-2 | 98% | 1mg |
$141.00 | 2025-02-13 | |
1PlusChem | 1P002N40-5mg |
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-8-methoxy-2-phenyl- |
23246-80-2 | 98% | 5mg |
$387.00 | 2024-05-24 | |
A2B Chem LLC | AB22464-5mg |
5,7-Diacetoxy-8-Methoxyflavone |
23246-80-2 | 98% | 5mg |
$310.00 | 2024-04-20 | |
1PlusChem | 1P002N40-1mg |
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-8-methoxy-2-phenyl- |
23246-80-2 | 98% | 1mg |
$111.00 | 2024-05-24 | |
Ambeed | A570430-5mg |
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate |
23246-80-2 | 98% | 5mg |
$387.0 | 2025-03-01 |
8-Methoxy-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate Literatura relevante
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
5. Back matter
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas flavonoides flavonoides O-metilados flavonoides 8-O-metilados
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas flavonoides flavonoides 8-O-metilados
- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

